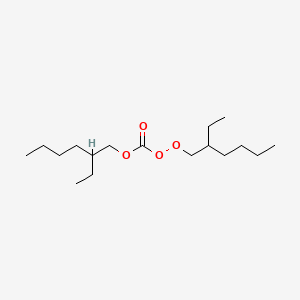

Bis(2-ethylhexyl) peroxycarbonate

Description

Historical Perspectives and Evolution in Organic Peroxide Chemistry

The field of organic peroxide chemistry dates back to the discovery of benzoyl peroxide in the early 20th century. tandfonline.comnouryon.com This foundational discovery paved the way for the systematic development of a wide array of organic peroxides, each with unique properties and applications. tandfonline.com Organic peroxides are broadly classified based on their structure, which dictates their reactivity and decomposition kinetics. taylorandfrancis.com

The synthesis of peroxydicarbonates, including EHP, marked a significant advancement in the development of low-temperature radical initiators. perodox.comwikipedia.org Traditional synthesis methods for EHP involved the reaction of 2-ethylhexyl chloroformate with sodium hydroxide (B78521) and hydrogen peroxide in batch reactors. perodox.com While effective, these methods often suffered from lower yields and longer reaction times. perodox.com More recent innovations have focused on continuous-flow microreactor technologies, which offer significantly improved efficiency, safety, and control over the synthesis process. perodox.com These modern approaches can achieve near-quantitative conversion and selectivity in a fraction of the time, highlighting the evolution of synthetic methodologies in organic peroxide chemistry. perodox.com

Significance in Polymer Science and Advanced Materials Research

EHP is a critical component in the production of various polymers due to its role as a radical initiator. wikipedia.orgwikipedia.org The thermal decomposition of the peroxide bond generates free radicals, which initiate the chain-growth polymerization of monomers. perodox.comwikipedia.org Its high reactivity at relatively low temperatures makes it particularly suitable for the polymerization of vinyl chloride to produce polyvinyl chloride (PVC), as well as for the manufacturing of polyethylene (B3416737) and acrylic resins. perodox.comgoogle.com

The use of EHP as an initiator offers several advantages in polymer production, including high initiation rates, which can shorten polymerization times, and the ability to conduct polymerization at lower temperatures. google.com This not only reduces energy consumption but also allows for better control over the molecular weight distribution of the resulting polymer, leading to enhanced material properties such as tensile strength and optical clarity in PVC resins. perodox.com

Beyond its role as a primary initiator, EHP is also utilized in the modification of existing polymers. For instance, it can be used for the crosslinking of polypropylene (B1209903) to improve its mechanical and thermal properties. wikipedia.org Furthermore, emerging research explores the use of EHP in the development of advanced materials, such as self-healing polymers and biocompatible coatings for biomedical devices. perodox.com

Overview of Academic Inquiry and Research Trajectories

Academic and industrial research into Bis(2-ethylhexyl) peroxycarbonate continues to explore new applications and refine existing processes. A significant area of investigation is the development of synergistic initiator systems. perodox.comechemi.com By combining EHP with other peroxides like cumyl peroxyneodecanoate or lauroyl peroxide, researchers aim to optimize reaction cycles and improve polymer morphology. perodox.comechemi.com

Another key research trajectory focuses on enhancing the safety and efficiency of EHP production and use. This includes the development of more stable formulations and the optimization of storage and handling protocols to mitigate the risks associated with its thermal instability. perodox.comwikipedia.org The self-accelerating decomposition temperature (SADT) of EHP is a critical parameter in this regard, and research into diluting it with high-boiling solvents to increase its SADT is ongoing. wikipedia.org

Furthermore, the drive towards more sustainable and environmentally friendly chemical processes is influencing research in this area. The shift from traditional batch reactors to continuous-flow synthesis is a prime example of this trend, as it reduces waste and energy consumption. perodox.com Future research is likely to focus on the development of bio-based formulations and the integration of digital technologies for process control and optimization. perodox.com

Chemical Profile of this compound

| Property | Value |

| IUPAC Name | bis(2-ethylhexyl) peroxydicarbonate |

| CAS Number | 16111-62-9 |

| Molecular Formula | C18H34O6 |

| Molecular Weight | 346.46 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Theoretical Active Oxygen Content | 4.62% |

| Decomposition Products | Carbon dioxide, 2-Ethylhexanol |

Table compiled from multiple sources. perodox.comwikipedia.orgechemi.cometwinternational.com

Half-Life Data

| Temperature (°C) | Half-Life |

| 47 | 10 hours |

| 64 | 1 hour |

| 83 | 0.1 hours |

Data measured in a chlorobenzene (B131634) solution. perodox.comwikipedia.orgechemi.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

71411-95-5 |

|---|---|

Molecular Formula |

C17H34O4 |

Molecular Weight |

302.4 g/mol |

IUPAC Name |

2-ethylhexoxy 2-ethylhexyl carbonate |

InChI |

InChI=1S/C17H34O4/c1-5-9-11-15(7-3)13-19-17(18)21-20-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3 |

InChI Key |

AJKLVSRUKOZBMY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)COC(=O)OOCC(CC)CCCC |

Origin of Product |

United States |

Synthetic Methodologies and Process Engineering of Bis 2 Ethylhexyl Peroxycarbonate

Batch Synthesis Approaches

Traditional synthesis of bis(2-ethylhexyl) peroxycarbonate is often carried out in batch reactors. This method involves the reaction of 2-ethylhexyl chloroformate with a peroxide source, typically hydrogen peroxide, in the presence of a base. google.com While widely practiced, batch synthesis presents challenges related to reaction control, yield optimization, and scalability.

Optimizing Reactant Ratios and Concentrations in this compound Production

The stoichiometry of the reactants plays a critical role in maximizing the yield and purity of this compound. A typical batch process involves the dropwise addition of 2-ethylhexyl chloroformate to a solution containing hydrogen peroxide and an alkali, such as sodium hydroxide (B78521). google.com The molar ratio of these reactants must be carefully controlled to ensure complete conversion and minimize the formation of byproducts.

For instance, a patented method describes using a mass ratio of hydrogen peroxide to alkali between 1:2.0 and 1:4.0. google.com The mass ratio of the 2-ethylhexyl chloroformate solution to the hydrogen peroxide/alkali solution is maintained between 1:1.3 and 1:4.0. google.com Deviations from the optimal ratios can lead to incomplete reactions or the formation of undesirable impurities, impacting the final product quality.

Table 1: Reactant Ratios in Batch Synthesis

| Reactant | Ratio | Reference |

| Hydrogen Peroxide : Alkali (by mass) | 1 : 2.0-4.0 | google.com |

| 2-Ethylhexyl Chloroformate Solution : Hydrogen Peroxide/Alkali Solution (by mass) | 1 : 1.3-4.0 | google.com |

Reaction Condition Control for Yield and Purity in Batch Processes

Precise control of reaction conditions, particularly temperature, is paramount in batch synthesis to achieve high yields and purity. The synthesis of organic peroxides is often highly exothermic, and inadequate temperature control can lead to thermal runaway and decomposition of the product. nih.gov

In the batch production of this compound, the reaction temperature is typically maintained between 20°C and 30°C during the addition of 2-ethylhexyl chloroformate. google.com This is followed by a stirring period of 30-50 minutes to ensure the reaction goes to completion. google.com Maintaining this temperature range is crucial for preventing the decomposition of the peroxide product while ensuring a reasonable reaction rate.

Purification and Isolation Techniques for Academic and Industrial Scale

Following the reaction, the crude this compound must be purified to remove unreacted starting materials, byproducts, and the aqueous phase. A common industrial practice involves separating the mother liquor after the reaction is complete. google.com The organic phase containing the product is then washed until the pH is neutral (between 5 and 7). google.com

For industrial-scale production, the purified product is often dissolved in a suitable solvent, such as an alkane, to produce a solution of a specific concentration, for example, 60% by mass. google.com This not only facilitates handling and transportation but also improves the product's stability. At a laboratory scale, similar principles of phase separation and washing are applied, though often on a smaller equipment scale.

Continuous-Flow Synthesis of this compound

To overcome the limitations of batch processing, continuous-flow synthesis has emerged as a promising alternative for producing this compound. This approach offers significant advantages in terms of safety, efficiency, and scalability.

Microreactor Technologies for Enhanced Synthesis Efficiency

Microreactors, with their high surface-area-to-volume ratio, provide excellent heat and mass transfer capabilities, making them ideal for handling highly exothermic and hazardous reactions like peroxide synthesis. nih.govresearchgate.net The use of microreactors allows for precise temperature control, minimizing the risk of thermal runaway and improving product selectivity. nih.govresearchgate.net

Recent studies have demonstrated the successful continuous-flow synthesis of di-(2-ethylhexyl) peroxydicarbonate in a packed-bed microreactor. researchgate.netdntb.gov.uajst.go.jp This technology enables rapid and efficient production with enhanced safety profiles. In some advanced setups, segmented feeding is employed where the initial reaction between the alkali and hydrogen peroxide occurs in one microreactor, followed by the introduction of the chloroformate in a subsequent reactor. perodox.com This strategy allows for optimized temperature control at each stage, preventing premature decomposition and accelerating reaction kinetics. perodox.com

Table 2: Performance Gains with Microreactor Technology

| Parameter | Batch Process | Microreactor Process | Reference |

| Yield | ≤80% | >99% | perodox.com |

| Reaction Time | 1-2 hours | <5 minutes | perodox.com |

| Energy Consumption Reduction | - | 40% | perodox.com |

Process Intensification Strategies and Scale-Up Considerations

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. Continuous-flow microreactor technology is a prime example of process intensification in the synthesis of organic peroxides. nih.gov The move from large batch reactors to compact microreactor systems significantly reduces the reaction volume and the associated hazards. nih.gov

Scaling up continuous-flow synthesis involves moving from a single microreactor to a system of multiple reactors operating in parallel (scaling-out) or designing larger microreactors (numbering-up). A hybrid approach combining a microreactor for the initial rapid reaction with a subsequent aging tank for complete conversion has also been patented. perodox.com This method can eliminate the need for phase-transfer catalysts and significantly reduce impurities. perodox.com The choice of scale-up strategy depends on the desired production capacity and economic considerations.

Kinetic Modeling and Simulation of Continuous Synthesis Processes

The transition from traditional batch reactors to continuous-flow systems for the synthesis of organic peroxides like this compound is driven by the need for enhanced safety, improved efficiency, and greater process control. Kinetic modeling and simulation are crucial tools in the design and optimization of these continuous processes.

Recent research has focused on developing kinetic models for the continuous-flow synthesis of di-(2-ethylhexyl) peroxydicarbonate in microreactors. researchgate.net A study utilizing a packed-bed microreactor established a kinetic model that was instrumental in process optimization. researchgate.netdntb.gov.ua The model highlighted that a key factor in increasing the space-time yield was the reduction of the local concentration of hydrogen peroxide. researchgate.net

This insight led to the development of a novel two-stage hydrogen peroxide feeding strategy. This approach significantly improved the selectivity towards the desired product. researchgate.net Simulations and experimental validation under optimized conditions demonstrated a substantial increase in conversion and yield within a remarkably short residence time. researchgate.net

The optimal reaction conditions determined through this kinetic modeling and process optimization were:

A molar ratio of 1.5 for sulfuric acid to tert-butyl alcohol (TBA) and 0.5 for hydrogen peroxide to TBA. researchgate.net

A reaction temperature of 50°C. researchgate.net

Concentrations of 75 wt% for sulfuric acid, 85 wt% for TBA, and 50 wt% for hydrogen peroxide. researchgate.net

Under these conditions, a TBA conversion of up to 98.7% was achieved in only 410 seconds, with a di-tert-butyl peroxide (DTBP) yield of 96.3%. researchgate.net The kinetic model and subsequent process adjustments allowed for a significant intensification of the synthesis process.

Table 1: Optimized Process Parameters and Performance in Continuous Synthesis

| Parameter | Value | Reference |

|---|---|---|

| Max. Conversion (TBA) | 98.7% | researchgate.net |

| Yield (DTBP) | 96.3% | researchgate.net |

| Residence Time | 410 s | researchgate.net |

| Reaction Temperature | 50°C | researchgate.net |

| Molar Ratio (H₂SO₄/TBA) | 1.5 | researchgate.net |

| Molar Ratio (H₂O₂/TBA) | 0.5 | researchgate.net |

The development of such kinetic models is a critical component of process design in modern chemical manufacturing, allowing for the comparison and selection of reaction models that best predict real-world performance. rsc.org These simulation tools are essential for optimizing operating parameters and reactor design to maximize yield and ensure process safety. ul.ieul.ie

Novel Synthetic Routes and Catalytic Approaches

Innovations in the synthesis of this compound have largely focused on moving away from conventional batch processes to more efficient and safer continuous-flow methodologies.

Traditional synthesis in batch reactors involves the reaction of 2-ethylhexyl chloroformate with sodium hydroxide and hydrogen peroxide. perodox.com This method is often plagued by low yields (around 80%), long reaction times of one to two hours, and the production of significant amounts of wastewater, which is used for thermal control. perodox.com

Microreactor Technology

Modern synthetic strategies utilize microchannel continuous-flow reactors to overcome the limitations of batch processing. perodox.com These systems offer superior heat and mass transfer, enabling precise control over reaction conditions. Key features of these novel routes include:

Segmented Feeding: Reactants are introduced at different points in the microreactor system. For instance, sodium hydroxide and hydrogen peroxide can be reacted in a first microreactor at a lower temperature (e.g., 10–15°C), with the subsequent controlled addition of 2-ethylhexyl chloroformate in a second reactor at a higher temperature (e.g., 30–44°C). perodox.com

Graded Temperature Control: The ability to precisely control temperature zones within the reactor prevents premature decomposition of the peroxide while accelerating the reaction kinetics. perodox.com

These advanced microreactor systems have demonstrated remarkable performance gains, achieving conversion rates of up to 99.5% and selectivity of 99.2% in under five minutes. perodox.com This represents a significant reduction in reaction time and a 40% decrease in energy consumption compared to traditional batch methods. perodox.com

Hybrid Microreactor-Aging Tank Systems

Recent patented developments include hybrid systems that combine the rapid initial reaction in a microreactor with a subsequent residence time in an aging tank. perodox.com This two-stage process involves a short reaction time in the microreactor (0.1–20 minutes at 0–50°C) followed by an extended period in an aging tank (10–180 minutes) to ensure the reaction goes to completion. perodox.com A significant advantage of this approach is the elimination of phase-transfer catalysts, which in turn reduces chloride impurities to less than 0.05%. perodox.com

Catalytic Innovations

While much of the innovation has been in reactor technology, novel catalytic approaches are also being explored for similar esterification reactions. For example, the synthesis of the plasticizer bis(2-ethylhexyl) terephthalate (B1205515) has been successfully achieved using inexpensive Brønsted acidic ionic liquids as both solvents and catalysts. monash.edumdpi.com This approach resulted in full conversion of the starting acid at 120°C with 100% selectivity to the desired ester. monash.edumdpi.com The formation of a biphasic system in this process helps to drive the reaction equilibrium towards a high yield of the product. monash.edumdpi.com Such catalytic systems represent a promising avenue for developing greener and more economically viable technologies that could potentially be adapted for peroxycarbonate synthesis.

Table 2: Comparison of Batch vs. Microreactor Synthesis of this compound

| Parameter | Traditional Batch Reactor | Microreactor System | Reference |

|---|---|---|---|

| Reaction Time | 60–120 min | <5 min | perodox.com |

| Conversion Rate | ≤80% | ≥99.2% | perodox.com |

| Selectivity | 85–90% | 98.5–99.5% | perodox.com |

| Wastewater Volume | High | Low | perodox.com |

| Energy Consumption | Standard | Reduced by 40% | perodox.com |

Decomposition Kinetics and Mechanistic Pathways of Bis 2 Ethylhexyl Peroxycarbonate

Unimolecular Thermal Decomposition Mechanisms

The thermal decomposition of Bis(2-ethylhexyl) peroxycarbonate proceeds through a series of radical-mediated steps, initiated by the cleavage of the weakest bond within the molecule.

Homolytic Cleavage of the Peroxide (O–O) Bond

The primary step in the thermal decomposition of this compound is the homolytic cleavage of the peroxide (O–O) bond. This bond is inherently weak and susceptible to scission upon thermal induction, leading to the formation of two identical radicals. Organic peroxides, in general, are characterized by their thermally unstable nature, which allows them to undergo exothermic self-accelerating decomposition. arkema.comperodox.comnoaa.gov The process for this compound can be represented as follows:

(C₈H₁₇OCOO)₂ → 2 C₈H₁₇OCOO•

Formation of Alkoxycarbonyloxyl Radicals

The homolytic cleavage of the peroxide bond directly yields two 2-ethylhexyloxycarbonyloxyl radicals (C₈H₁₇OCOO•). The generation of these radicals has been confirmed experimentally through techniques such as Electron Paramagnetic Resonance (EPR) spin-trapping. These studies provide direct evidence for the formation of the alkoxycarbonyloxyl radical during the thermolysis of bis(2-ethylhexyl) peroxydicarbonate.

Decarboxylation Pathways and Subsequent Radical Generation (e.g., Alkoxyl Radicals, Alkyl Radicals)

Following their formation, the 2-ethylhexyloxycarbonyloxyl radicals are prone to further reactions, most notably decarboxylation. This process involves the loss of a molecule of carbon dioxide (CO₂) to generate a new radical species. The major decomposition products of this compound have been identified as carbon dioxide and 2-ethylhexanol. etwinternational.com

The decarboxylation of the 2-ethylhexyloxycarbonyloxyl radical leads to the formation of a 2-ethylhexyloxyl radical:

C₈H₁₇OCOO• → C₈H₁₇O• + CO₂

This step is generally a rapid process. The resulting 2-ethylhexyloxyl radical is also highly reactive. While specific studies on the subsequent reactions of the 2-ethylhexyloxyl radical are not extensively detailed in the reviewed literature, general principles of radical chemistry suggest it can participate in hydrogen abstraction from a suitable donor, leading to the formation of 2-ethylhexanol, which is a known major decomposition product. etwinternational.com

Quantitative Kinetic Studies of this compound Decomposition

Quantitative studies on the decomposition of this compound are essential for determining its reactivity and stability under various conditions. These studies often focus on parameters such as half-life temperatures and activation energies.

Determination of Half-Life Temperatures and Their Dependence on Environmental Factors

The half-life (t₁/₂) of an organic peroxide is the time required for half of the initial quantity of the peroxide to decompose at a given temperature. This parameter is crucial for selecting appropriate initiators for specific polymerization processes. For this compound, the half-life has been determined in a chlorobenzene (B131634) solution. perodox.com

The reported half-life temperatures are:

10 hours at 47°C etwinternational.comechemi.com

1 hour at 64°C etwinternational.comechemi.com

Application Mechanisms in Polymerization Processes Initiated by Bis 2 Ethylhexyl Peroxycarbonate

Radical Polymerization Initiation Chemistry

Initiation Efficiency and Mechanism in Vinyl Monomer Polymerization

Bis(2-ethylhexyl) peroxycarbonate is a prominent initiator in the aqueous suspension polymerization of vinyl monomers, most notably vinyl chloride. etwinternational.comgoogle.com The compound belongs to a family of fast initiators, with a half-life of one hour in the temperature range of 56–67°C, making it well-suited for polymerization temperatures between 50 and 70°C. google.com

The initiation efficiency, defined as the fraction of radicals generated by the initiator that successfully start a polymer chain, is a critical parameter in polymerization. ugent.be For organic peroxides, this efficiency can range from 0.3 to 0.8. ugent.be In the case of vinyl chloride polymerization, the process occurs in two phases: a monomer-rich phase and a polymer-rich phase. ugent.be While the initiation efficiency in the monomer-rich phase is generally constant, it can be affected by diffusion limitations in the more viscous, polymer-rich phase. ugent.be

The mechanism of initiation begins with the thermal decomposition of BEHPC. The resulting free radicals then attack the double bond of a vinyl monomer, such as vinyl chloride, incorporating it into a new, larger radical. This new radical can then proceed to react with subsequent monomer units, propagating the polymer chain. pergan.comnih.gov The choice of initiator, such as BEHPC, can be combined with other peroxides to optimize the reaction rate and cooling capacity during polymerization, thereby increasing productivity. arkema.com

Interactive Data Table: Initiator Efficiency in Vinyl Monomer Polymerization

| Initiator System | Monomer | Polymerization Temperature (°C) | Reported Initiation Efficiency (f) | Reference |

| Lup 610 | Vinyl Chloride | 51.3 | 0.80 | researchgate.net |

| Lup 610 | Vinyl Chloride | 56.8 | 0.75 | researchgate.net |

| Lup 701 | Vinyl Chloride | 61.8 | 0.55 | researchgate.net |

| HPV | Vinyl Chloride | 61.8 | 0.50 | researchgate.net |

| Di(2-ethylhexyl)peroxydicarbonate | Vinyl Chloride | 50-70 | Not explicitly quantified, but used in models assuming typical peroxide efficiencies. | ugent.be |

Application in Ethylene (B1197577) Polymerization Systems

This compound also serves as an effective low-temperature initiator for the polymerization of ethylene. etwinternational.com It is particularly useful in high-pressure tubular and autoclave processes. etwinternational.comchemicum.co.kr In these systems, BEHPC can be used alone or in combination with other initiators to create a robust catalyst system for enhanced efficiency. etwinternational.com The polymerization of ethylene into polyethylene (B3416737) is a major industrial process, and the choice of initiator plays a key role in determining the properties of the final product. chemicum.co.kr

Performance in Styrenic and Acrylic Resin Polymerizations

Organic peroxides, including peroxydicarbonates like BEHPC, are fundamental to the production of styrenic and acrylic resins. pergan.com These initiators facilitate the free-radical polymerization of monomers such as styrene (B11656) and various acrylates (e.g., methyl methacrylate, butyl acrylate). nbinno.comrsc.org The thermal decomposition of BEHPC provides the necessary free radicals to initiate the polymerization of these monomers. pergan.com The relatively low decomposition temperature of some peroxides allows for efficient initiation at moderate temperatures. nbinno.com The solubility of the initiator in the monomer and the reactivity of the generated radicals are key factors in controlling the polymerization rate and the final polymer's molecular structure. nbinno.com

Influence on Polymer Microstructure and Macroscopic Characteristics

The choice of initiator and polymerization conditions significantly impacts the microstructure of the resulting polymer, which in turn dictates its macroscopic properties. core.ac.ukmdpi.com For polymers produced using BEHPC, key characteristics such as molecular weight distribution, branching, and cross-linking density can be influenced.

Control over Molecular Weight Distribution and Polydispersity

The molecular weight distribution (MWD) and polydispersity index (PDI) are critical parameters that affect the mechanical and rheological properties of polymers. researchgate.netrsc.org The concentration and decomposition rate of the initiator are primary factors in controlling the molecular weight of the polymer. mdpi.com A higher initiator concentration generally leads to a higher concentration of growing polymer chains, which can result in lower average molecular weight.

The rate of initiation relative to the rate of propagation influences the breadth of the molecular weight distribution. researchgate.net By carefully selecting the initiator and controlling the polymerization temperature, it is possible to tailor the MWD and PDI to achieve desired material properties. researchgate.netnih.gov For instance, in the production of high-density polyethylene (HDPE), the molecular weight and its distribution are known to affect tensile and rheological properties. researchgate.net

Regulation of Polymer Branching and Cross-linking Density

Polymer branching, particularly the presence of long-chain branches (LCB), has a profound effect on the melt behavior and processing properties of polymers like polyethylene. core.ac.ukgoogleapis.comresearchgate.net Even at very low concentrations, LCB can significantly alter the rheological characteristics of the material. googleapis.comresearchgate.net The formation of LCB in some polymerization systems is believed to occur through the incorporation of vinyl-terminated polymer chains (macromonomers) into a growing polymer chain. core.ac.uknih.gov

While not a direct branching agent itself, the radicals generated from BEHPC can participate in side reactions that lead to branching. For example, a growing polymer radical can abstract a hydrogen atom from a polymer backbone, creating a new radical site from which a branch can grow. The energy and reactivity of the primary radicals from the initiator can influence the extent of such chain transfer reactions.

Cross-linking involves the formation of a three-dimensional network structure within the polymer, which enhances mechanical strength and thermal stability. ontosight.aiebeamservices.com While BEHPC is primarily used as an initiator, under certain conditions, the radicals it produces can lead to cross-linking reactions, particularly at higher concentrations or temperatures. ebeamservices.com This is more pronounced in processes where the polymer has sites susceptible to radical attack, leading to the coupling of polymer chains.

Interactive Data Table: Factors Influencing Long-Chain Branching in Polyethylene

| Factor | Influence on Long-Chain Branching (LCB) | Reference |

| Catalyst Type | Catalyst structure is a primary determinant of LCB formation. Catalysts with high vinyl selectivity and good copolymerization ability are more prone to producing polymers with LCB. | core.ac.uk |

| Ethylene Concentration | Adjusting ethylene concentration can impact the rheological properties, indicating a change in LCB content. | core.ac.uk |

| Hydrogen Concentration | Modifying hydrogen concentration affects the formation of LCB. | core.ac.uk |

| Comonomer Concentration | The concentration of comonomers (e.g., 1-olefins) can be adjusted to alter the LCB content. | core.ac.uk |

| Catalyst Support Structure | The physical structure of the catalyst support can have a strong influence on the elastic behavior of the polymer, independent of molecular weight or its distribution, suggesting an impact on branching. | researchgate.net |

Strategies for Achieving Desired Polymer End-Group Functionality

In conventional free-radical polymerization, the initiator plays a crucial role in determining the nature of the polymer end-groups. When this compound is used as a thermal initiator, it decomposes to form two 2-ethylhexyloxycarboxy radicals. The initiation of a polymer chain occurs when this radical adds to a monomer molecule. Consequently, a fragment of the initiator, the 2-ethylhexyloxycarbonyl group (C8H17O-C(O)O-), becomes covalently bonded to the head of the resulting polymer chain.

The primary strategy for controlling end-group functionality using a conventional initiator like this compound is centered on the termination mechanism. The two main termination pathways in free-radical polymerization are combination (coupling) and disproportionation.

Termination by Combination: When two growing polymer chains terminate by coupling, the resulting polymer molecule will have initiator fragments at both ends.

Termination by Disproportionation: In termination by disproportionation, one polymer chain abstracts a hydrogen atom from another, resulting in two polymer molecules. One of these will have an initiator fragment at one end and a saturated group at the other, while the second will have an initiator fragment at one end and an unsaturated group (e.g., a double bond) at the other.

The ratio of combination to disproportionation is dependent on the specific monomer being polymerized and the reaction temperature. Therefore, by selecting monomers that predominantly terminate by a specific pathway, a degree of control over the end-group structure can be achieved. For instance, in the polymerization of styrene, termination occurs almost exclusively by combination, leading to polymers with two initiator-derived end-groups. For methyl methacrylate, disproportionation is the dominant termination route, especially at higher temperatures.

However, for achieving high-fidelity, specific functional end-groups, conventional initiators like this compound are limited. Advanced techniques such as controlled radical polymerization (e.g., ATRP, RAFT) are typically employed for precise control over end-group functionality, as they utilize specialized initiators and chain transfer agents that are not inherent to the this compound system.

Advanced Polymerization Systems Utilizing this compound

This compound is a highly reactive organic peroxide valued for its efficacy as a radical initiator in various industrial polymerization processes. ontosight.ai Its good solubility in organic solvents and its decomposition behavior make it suitable for several advanced polymerization systems. ontosight.ai

Suspension Polymerization for Poly(vinyl chloride) (PVC) Production

This compound, often referred to as EHP, is a dominant initiator for the suspension polymerization of vinyl chloride monomer (VCM). perodox.com This process involves dispersing VCM as fine droplets in water, with the monomer-soluble initiator dissolved within these droplets. The polymerization occurs within each droplet, which can be considered a small bulk reactor.

The key advantages of using this compound in PVC production include:

Low-Temperature Activation : It enables polymerization to proceed efficiently at temperatures between 40–65°C. perodox.com This lower temperature range is beneficial for producing PVC with a higher molecular weight and desired mechanical properties.

Kinetic Efficiency : The initiator's high reactivity and decomposition rate contribute to shorter reaction cycles, thereby increasing production throughput. perodox.com

Improved Resin Quality : Its use can lead to a narrow molecular weight distribution in the final PVC resin, which enhances properties like tensile strength and optical clarity. perodox.com

In industrial practice, this compound is often used in synergistic formulations with other initiators, such as cumyl peroxyneodecanoate or lauroyl peroxide, to optimize the reaction profile and improve the morphology of the resulting PVC particles. perodox.com

Table 1: Properties of this compound Relevant to PVC Production

| Property | Value/Description | Reference |

|---|---|---|

| Chemical Formula | C₁₈H₃₄O₆ | perodox.com |

| Active Oxygen Content | ~4.62% | perodox.com |

| 10-hour Half-life Temp. | 47°C (in chlorobenzene) | perodox.com |

| 1-hour Half-life Temp. | 64°C (in chlorobenzene) | perodox.com |

| Primary Application | Initiator for suspension polymerization of VCM | perodox.com |

| Key Benefit | Low-temperature activation, enhances resin quality | perodox.com |

Emulsion Polymerization Applications and Stabilization Mechanisms

While typically used in suspension polymerization due to its monomer solubility, this compound is also available in aqueous emulsion and suspension formulations for use in specific polymerization systems. nouryon.com In emulsion polymerization, the initiator's location (in the aqueous phase or the monomer droplets) is critical. Water-soluble initiators like persulfates are common, initiating polymerization in the aqueous phase. pergan.com

When an oil-soluble initiator like this compound is used in an emulsion system, initiation occurs primarily within the monomer-swollen surfactant micelles or the larger monomer droplets. The stabilization mechanism in such a system relies on the surfactant (emulsifier) adsorbed at the surface of the growing polymer particles. These surfactant molecules provide colloidal stability, preventing the particles from coagulating. The stabilizer forms a protective layer around the hydrophobic polymer particles, with the hydrophilic part of the surfactant facing the aqueous phase, leading to electrostatic or steric repulsion between particles.

The use of this compound as a water-based emulsion offers several advantages:

Improved Safety : Aqueous formulations are intrinsically safer than those based on organic solvents. nouryon.com

Enhanced Quality : The fine dispersion of the initiator can lead to a better quality final resin with fewer imperfections like "fish-eyes". google.com

Productivity Gains : As the initiator is already finely dispersed, it can accelerate the reaction, leading to significant productivity improvements compared to solvent-based peroxides. google.com

Role in Curing of Coatings and Elastomer Cross-linking

The utility of this compound extends beyond polymerization initiation to the curing and cross-linking of polymers. ontosight.ai This process is fundamental to developing the final properties of various materials, including coatings, adhesives, and elastomers.

In these applications, the peroxide acts as a source of free radicals upon thermal decomposition. The generated 2-ethylhexyloxycarboxy radicals initiate cross-linking by abstracting hydrogen atoms from the polymer backbones. This abstraction creates radical sites on the polymer chains.

These macroradicals can then combine with each other, forming stable covalent bonds (cross-links) between adjacent polymer chains. This process transforms a collection of individual polymer chains into a three-dimensional network. The resulting cross-linked polymer exhibits significantly enhanced properties:

Improved Mechanical Strength and Durability

Enhanced Thermal Stability and Heat Resistance

Increased Chemical and Solvent Resistance

This mechanism is applied in the curing of unsaturated polyester (B1180765) resins and the cross-linking of various elastomers to improve their modulus, hardness, and compression set. A related compound, tert-Butylperoxy 2-ethylhexyl carbonate, is specifically noted for its use in curing unsaturated polyester resins at elevated temperatures. nouryon.com The role of this compound is analogous, providing the necessary radical flux to drive the chemical reactions that solidify and strengthen the final product. ontosight.ai

Advanced Characterization and Analytical Methodologies for Bis 2 Ethylhexyl Peroxycarbonate Research

Chromatographic Separation and Quantification Techniques

Chromatographic methods are fundamental for separating Bis(2-ethylhexyl) peroxycarbonate from impurities, starting materials, and degradation products, allowing for precise quantification.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and quantifying it in various mixtures. Due to the thermal lability of organic peroxides, HPLC is preferred over gas chromatography for analyzing the intact molecule.

Research findings indicate that reversed-phase HPLC is highly effective for the separation of organic peroxides. dss.go.th A typical setup involves a C18 or octadecylsilyl (ODS) column, which separates compounds based on their hydrophobicity. nih.govtandfonline.com For this compound, its nonpolar nature, conferred by the two 2-ethylhexyl chains, results in strong retention on a reversed-phase column. The mobile phase commonly consists of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. dss.go.thhitachi-hightech.com The ratio of the organic modifier to water is a critical variable that influences retention times and separation efficiency. dss.go.th Isocratic elution is often sufficient for routine purity analysis. nih.gov

Detection can be accomplished using a UV detector, as the peroxycarbonate functional group has some UV absorbance, though it may not be strong. dss.go.th More sensitive detection for peroxides can be achieved through post-column derivatization followed by chemiluminescence or fluorescence detection. nih.govametsoc.orgresearchgate.net For instance, a method involves the post-column UV irradiation of the peroxide to generate hydrogen peroxide, which is then detected via a peroxyoxalate chemiluminescence reaction. nih.govresearchgate.net

Interactive Table 1: Representative HPLC Conditions for this compound Analysis Users can filter and sort this table based on the specified parameters.

| Parameter | Condition | Rationale / Reference |

| Column | Reversed-Phase C18, 5 µm, 4.6 x 150 mm | Standard for separation of nonpolar organic molecules. hitachi-hightech.comsielc.com |

| Mobile Phase | Acetonitrile/Water (e.g., 90:10 v/v) | Effective for eluting hydrophobic compounds like dialkyl peroxides. hitachi-hightech.com |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate providing good separation and peak shape. hitachi-hightech.com |

| Detection | UV at 224 nm or Post-Column Derivatization | UV for general purity; chemiluminescence for higher sensitivity. nih.govhitachi-hightech.com |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. hitachi-hightech.com |

| Injection Vol. | 10-20 µL | Standard volume for analytical HPLC. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Decomposition Product Identification

While unsuitable for analyzing the intact peroxide, Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for identifying the volatile and semi-volatile products formed during the thermal or chemical decomposition of this compound. The high temperature of the GC inlet port facilitates the breakdown of the peroxide into smaller, more volatile fragments that can be separated by the GC column and subsequently identified by the mass spectrometer. acs.org

The expected primary decomposition of this compound involves the homolytic cleavage of the oxygen-oxygen bond, leading to the formation of 2-ethylhexyloxycarbonyloxyl radicals. These radicals can undergo further reactions, including decarboxylation to produce carbon dioxide and 2-ethylhexyloxyl radicals, or abstract hydrogen atoms. Subsequent reactions lead to a complex mixture of products. GC-MS analysis allows for the positive identification of stable end-products such as 2-ethylhexanol, and various carbonates and esters derived from the 2-ethylhexyl moiety. chromatographyonline.com Analysis of the sample's headspace or a solvent extract after controlled decomposition provides a detailed profile of the degradation pathway.

Spectroscopic and Resonance Techniques for Mechanistic Studies

Spectroscopic techniques provide deep insight into the molecular structure and the transient radical species involved in the reactions of this compound.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is the most definitive method for detecting and characterizing transient radical intermediates. nih.gov Due to the extremely short lifetimes of the radicals produced during peroxide thermolysis, the spin-trapping technique is employed. mdpi.com This involves adding a "spin trap," such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) or α-phenyl-N-tert-butylnitrone (PBN), to the reaction. The spin trap reacts with the short-lived radicals to form more persistent nitroxide radical adducts, which can be detected by EPR at room temperature. mdpi.comnih.gov

A study on the thermolysis of bis(2-ethylhexyl) peroxydicarbonate specifically utilized EPR spin-trapping to identify the radicals formed. researchgate.net The primary radical trapped was the 2-ethylhexyloxycarbonyloxyl radical (•OC(O)O-R), confirming the initial O-O bond cleavage. researchgate.net Additionally, second-generation carbon-centered radicals were also detected, providing evidence for subsequent fragmentation and hydrogen abstraction pathways. researchgate.net The hyperfine coupling constants of the resulting EPR spectrum provide structural information about the trapped radical, allowing for its identification. mdpi.com

Interactive Table 2: Radicals Identified from Bis(2-ethylhexyl) Peroxydicarbonate Thermolysis via EPR Spin-Trapping This table summarizes findings from EPR studies on similar peroxydicarbonates.

| Radical Species | Chemical Formula | Method of Formation | Significance | Reference |

| Alkoxycarbonyloxyl Radical | C8H17-O-C(O)O• | Primary homolysis of the O-O bond | Confirms the initial decomposition step. | researchgate.net |

| Carbon-Centered Radicals | e.g., •C7H14-O-C(O)O-C8H17 | 1,5 C-to-O hydrogen shift or H-abstraction | Indicates secondary decomposition pathways and intramolecular rearrangement. | researchgate.net |

| tert-Butoxyl Radical | (CH3)3CO• | From decomposition of related monoperoxycarbonates (for comparison) | Not expected from the title compound, but a key radical in similar peroxide systems. | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and End-Group Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for confirming the molecular structure of this compound and for characterizing its stable, non-radical decomposition products. nih.gov Both ¹H and ¹³C NMR are used to provide a complete picture of the molecule's carbon-hydrogen framework. core.ac.uk

For the intact molecule, ¹H NMR would show characteristic signals for the ethyl and hexyl protons, with the chemical shifts of the methylene (B1212753) protons adjacent to the oxygen atom of the carbonate group (O-CH₂) being particularly diagnostic. chemicalbook.com Similarly, ¹³C NMR would confirm the presence of the carbonyl carbon (C=O) in the peroxycarbonate linkage and the carbons of the 2-ethylhexyl groups. nih.gov The quantitative nature of NMR allows it to be used alongside HPLC for purity assessments. acs.org

Furthermore, NMR is highly effective for end-group analysis following decomposition. By acquiring NMR spectra of the reaction mixture after the peroxide has been consumed, one can identify and quantify stable products like 2-ethylhexanol and other derivatives, providing crucial information that complements the transient data from EPR and the volatile product data from GC-MS. acs.orgnih.gov

Calorimetric Methods for Thermal Stability and Reaction Energetics

Calorimetric techniques are essential for evaluating the thermal hazards associated with organic peroxides. They measure the heat flow associated with decomposition as a function of temperature, providing critical data for safe storage, handling, and transportation. doi.org

Differential Scanning Calorimetry (DSC) is used to determine the onset temperature of decomposition (Tₒ), the temperature of the maximum heat release rate (Tₚ), and the total heat of decomposition (ΔHₔ). doi.orgresearchgate.net In a typical DSC experiment, a small sample is heated at a constant rate, and the heat flow is compared to that of an inert reference. researchgate.net For dialkyl peroxycarbonates, DSC scans reveal a sharp exothermic peak corresponding to the rapid decomposition of the material. sci-hub.se Studies on the structurally similar tert-butylperoxy-2-ethylhexyl carbonate (TBEC) show an exothermic onset temperature around 100 °C, which can vary with the heating rate. sci-hub.sesci-hub.se

Accelerating Rate Calorimetry (ARC) is used to simulate a worst-case thermal runaway scenario under adiabatic (no heat loss) conditions. primeprocesssafety.comthermalhazardtechnology.com In an ARC test, the sample is heated in steps, and the instrument waits to detect any self-heating. primeprocesssafety.com Once an exothermic reaction begins, the instrument maintains an adiabatic environment, causing the sample's temperature and pressure to rise due to the heat generated by its own decomposition. prager-elektronik.at This data is used to determine critical safety parameters like the Self-Accelerating Decomposition Temperature (SADT), which is the lowest ambient temperature at which the material in a specific packaging can undergo a thermal runaway. sci-hub.se For TBEC, the SADT has been calculated to be as low as 34.0 °C, highlighting the thermal sensitivity of this class of compounds. researchgate.netsci-hub.se

Interactive Table 3: Representative Thermal Hazard Data for a Dialkyl Peroxycarbonate Data is based on studies of the structurally similar compound TBEC. Users can sort the table by parameter.

| Parameter | Technique | Typical Value | Significance | Reference |

| Onset Temperature (Tₒ) | DSC | 90 - 110 °C | Temperature at which significant exothermic decomposition begins. | doi.orgsci-hub.se |

| Heat of Decomposition (ΔHₔ) | DSC | 150 - 250 kJ/mol | Total energy released during decomposition; indicates hazard potential. | researchgate.net |

| Activation Energy (Eₐ) | DSC/ARC | 90 - 160 kJ/mol | Energy barrier for decomposition; higher values imply greater stability at lower temperatures. | sci-hub.sesci-hub.se |

| SADT (50 kg package) | ARC/SADT Tests | 34 - 52 °C | Crucial for defining safe storage and transport temperatures. | sci-hub.sesci-hub.se |

| Time to Maximum Rate (TMRₐₔ) | ARC | 8 - 24 hours (from onset) | Time available for intervention from the onset of adiabatic runaway. | researchgate.net |

Differential Scanning Calorimetry (DSC) for Thermal Decomposition Kinetics

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to investigate the thermal decomposition kinetics of this compound. By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can determine critical kinetic parameters.

Under dynamic (non-isothermal) conditions, DSC experiments are conducted at various heating rates. The resulting data can be analyzed using iso-conversional methods, such as the Friedman method, to determine the activation energy (Ea) as a function of the extent of conversion. researchgate.netnih.gov This approach is valuable for identifying complex reaction mechanisms, including the possibility of autocatalysis. researchgate.net For instance, a significant increase in the apparent activation energy, potentially exceeding 220 kJ/mol, can be an indicator of an autocatalytic decomposition. researchgate.net

Isothermal DSC experiments, where the sample is held at a constant temperature, provide complementary information. By monitoring the heat flow over time, researchers can directly observe the reaction rate. For autocatalytic reactions, the maximum rate of heat evolution occurs after a certain period, typically between 30% and 40% of the reaction, rather than at the beginning.

The kinetic parameters obtained from DSC, including the pre-exponential factor (Z), reaction order (n), and rate constant (k), are essential for developing kinetic models that can predict the thermal behavior of this compound under various temperature conditions.

Table 1: Illustrative Kinetic Parameters from DSC Analysis

| Parameter | Description | Typical Value Range |

| Activation Energy (Ea) | The minimum energy required to initiate the decomposition reaction. | 100 - 150 kJ/mol |

| Pre-exponential Factor (A) | A constant related to the frequency of collisions between molecules. | 10¹³ - 10¹⁷ s⁻¹ |

| Reaction Order (n) | The exponent of the concentration term in the rate equation, indicating the reaction's dependence on concentration. | 1 |

Note: The values presented are illustrative and can vary based on experimental conditions and the presence of other substances.

Adiabatic Calorimetry for Reaction Exothermicity and Runaway Characterization

While DSC provides valuable kinetic data, adiabatic calorimetry is essential for characterizing the exothermicity and potential for thermal runaway of this compound decomposition. Techniques like Accelerating Rate Calorimetry (ARC) and the use of a Vent Sizing Package 2 (VSP2) simulate worst-case scenarios where no heat is lost to the surroundings. researchgate.netresearchgate.netakts.com

In an adiabatic experiment, a sample is heated until an exothermic reaction is detected, at which point the instrument maintains an adiabatic environment. mdpi.com The temperature and pressure of the sample are monitored as a function of time, providing direct data on the self-accelerating decomposition. sci-hub.se

Key parameters derived from adiabatic calorimetry include:

Time to Maximum Rate under Adiabatic Conditions (TMRad) : The time it takes for the reaction to reach its maximum rate under adiabatic conditions from a specific starting temperature. researchgate.netresearchgate.net This is a critical parameter for assessing the safety of storage and transportation.

Self-Accelerating Decomposition Temperature (SADT) : The lowest temperature at which a substance in a specific packaging can undergo self-accelerating decomposition. researchgate.netetwinternational.com For this compound, the SADT is reported to be as low as 5°C. etwinternational.com

Adiabatic Temperature Rise (ΔTad) : The maximum temperature increase of the substance due to its own decomposition heat in an adiabatic system. mdpi.com

These parameters are vital for establishing safe operating, storage, and transportation temperatures for this compound. For instance, the temperature during storage and transport of similar peroxides like tert-butylperoxy-2-ethylhexyl carbonate (TBEC) should be kept significantly lower than its calculated SADT. researchgate.net

Table 2: Adiabatic Calorimetry Data for Peroxide Compounds

| Parameter | Description | Example Value (for a similar peroxide) |

| SADT | Self-Accelerating Decomposition Temperature. | 34.0 °C |

| TMRad (at a specific temp) | Time to Maximum Rate under Adiabatic Conditions. | 8 hours at 80°C |

| ΔTad | Adiabatic Temperature Rise. | 200 °C |

Note: These values are for illustrative purposes and may not be specific to this compound. Actual values should be determined through specific testing.

Titrimetric and Chemiluminescence Methods for Active Oxygen Content

The "active oxygen" content is a critical measure of the purity and reactivity of organic peroxides like this compound. psgraw.com It represents the amount of oxidizing power available from the peroxide group. psgraw.com

Titrimetric Methods:

A widely used and standardized method for determining active oxygen content is redox titration, often following protocols similar to ASTM D2180. psgraw.commt.commt.com The principle involves the reaction of the peroxide with a reducing agent in an acidic solution. psgraw.com A common procedure involves:

Dissolving a weighed sample of the peroxide in a suitable solvent.

Acidifying the solution, typically with sulfuric acid. psgraw.com

Titrating the solution with a standardized solution of potassium permanganate (B83412) (KMnO₄). psgraw.commt.com

The endpoint of the titration is indicated by a persistent faint pink color from the excess permanganate. mt.commt.com The volume of titrant used is directly proportional to the active oxygen content of the sample. psgraw.com

Chemiluminescence Methods:

Chemiluminescence offers a highly sensitive alternative for measuring activated oxygen species. nih.gov This method relies on the emission of light from a chemical reaction. In the context of peroxide analysis, a chemiluminescent reagent is used that reacts with the peroxide or its decomposition products to generate light. The intensity of the emitted light, measured by a luminometer, is proportional to the concentration of the active oxygen species. nih.gov This technique is particularly advantageous for its high sensitivity, allowing for the detection of very low concentrations (e.g., 10⁻⁹ M H₂O₂), and its applicability to samples with high optical absorbance where traditional spectrophotometric methods might fail. nih.gov

Table 3: Comparison of Analytical Methods for Active Oxygen Content

| Method | Principle | Advantages | Disadvantages |

| Titrimetry | Redox reaction with a standardized titrant. psgraw.com | Well-established, robust, cost-effective. mt.commt.com | Lower sensitivity compared to chemiluminescence, potential for interferences. psgraw.com |

| Chemiluminescence | Light emission from a chemical reaction. nih.gov | High sensitivity, wide dynamic range, suitable for complex matrices. nih.gov | Requires specialized equipment (luminometer), potential for matrix effects. |

Chemical Degradation Pathways and Environmental Transformation Studies of Bis 2 Ethylhexyl Peroxycarbonate Chemical Aspects Only

Hydrolytic Degradation Mechanisms in Aqueous Media

Bis(2-ethylhexyl) peroxycarbonate is characterized by its instability in water, undergoing rapid hydrolytic degradation. arkema.com This reactivity is a key factor in its environmental fate, as it suggests that the parent compound is unlikely to persist for extended periods in aquatic environments.

The primary decomposition products resulting from the hydrolysis of this compound are 2-ethylhexanol and carbon dioxide. etwinternational.com The hydrolysis reaction involves the cleavage of the peroxide and carbonate ester bonds, leading to the formation of these more stable molecules.

Table 1: Major Hydrolysis Products of this compound

| Hydrolysis Product | Chemical Formula |

| 2-Ethylhexanol | C8H18O |

| Carbon Dioxide | CO2 |

This table lists the principal substances formed during the hydrolytic breakdown of this compound.

Detailed kinetic studies on the hydrolysis of this compound as a function of environmentally relevant pH and temperature are not extensively documented in publicly available literature. However, the compound is reported to undergo immediate hydrolytic degradation upon contact with water. arkema.com

Data on the thermal decomposition of this compound, which is related to its stability, provides some insight into its reactivity at different temperatures. The half-life of the compound decreases significantly as the temperature increases, indicating a high susceptibility to thermal breakdown.

Table 2: Half-Life of this compound at Various Temperatures

| Temperature (°C) | Half-Life |

| 83 | 0.1 hours |

| 64 | 1 hour |

| 47 | 10 hours |

This table presents the thermal decomposition half-life of this compound at elevated temperatures. etwinternational.com

It is important to note that these values reflect thermal decomposition and not necessarily the rate of hydrolysis in environmental waters at ambient temperatures. The self-accelerating decomposition temperature (SADT) for a 75% solution of the compound is as low as 5°C, further underscoring its thermal instability. etwinternational.com

Oxidative Degradation Pathways

For instance, the Fenton reaction, involving hydrogen peroxide and ferrous iron, generates hydroxyl radicals that are highly reactive and can degrade a wide range of organic compounds. nih.gov While direct evidence for the reaction of this compound with hydroxyl radicals is scarce, this is a plausible degradation pathway in environments where the necessary precursors are present.

Biotransformation Potential of this compound and its Primary Chemical Degradation Products

Direct microbial degradation studies on this compound have not been extensively reported. Given its rapid hydrolysis, the primary focus of biotransformation studies has been on its main degradation product, 2-ethylhexanol. arkema.cometwinternational.com

2-ethylhexanol is readily biodegradable by various microorganisms. tandfonline.comnih.govnih.gov The biotransformation of 2-ethylhexanol proceeds through several oxidative steps. The primary alcohol group is first oxidized to form 2-ethylhexanoic acid. wikipedia.org This intermediate can then undergo further oxidation to yield a variety of metabolites.

Table 3: Identified Biotransformation Products of 2-Ethylhexanol

| Metabolite | Chemical Formula |

| 2-Ethylhexanoic acid | C8H16O2 |

| 2-Ethyl-5-hydroxyhexanoic acid | C8H16O3 |

| 2-Ethyl-5-ketohexanoic acid | C8H14O3 |

| 2-Ethyl-1,6-hexanedioic acid | C8H14O4 |

| 2-Heptanone | C7H14O |

| 4-Heptanone | C7H14O |

This table lists the metabolites identified from the biotransformation of 2-ethylhexanol in various studies. tandfonline.comnih.govnih.gov

In rats, 2-ethylhexanol is efficiently absorbed and metabolized, with a significant portion being excreted as glucuronide conjugates of its oxidized metabolites. nih.gov The major urinary metabolite is 2-ethylhexanoic acid. tandfonline.comnih.gov Further metabolism can lead to the formation of dicarboxylic acids and keto acids, with a small fraction being completely mineralized to carbon dioxide. tandfonline.comnih.gov

Theoretical and Computational Studies on Bis 2 Ethylhexyl Peroxycarbonate

Quantum Chemical Calculations of Electronic Structure and Reaction Energetics

Quantum chemical calculations, particularly those employing density functional theory (DFT) and Møller-Plesset perturbation theory, are instrumental in understanding the decomposition pathways of peroxydicarbonates. Studies on analogous compounds, such as diethyl peroxydicarbonate, have revealed the critical role of the substituent groups in determining the decomposition mechanism. nih.gov

The thermal decomposition of peroxydicarbonates can proceed through several competing pathways. One major point of investigation is whether the decomposition is a concerted or a stepwise process. Computational studies have shown that for initiators with electron-donating alkyl groups, like the 2-ethylhexyl group, two stepwise pathways are generally favored nih.gov:

One-bond cleavage: This mechanism involves the initial homolytic cleavage of the weak peroxide (O-O) bond, leading to the formation of two carboxyl radicals. These radicals can then undergo further reactions, such as decarboxylation, to produce alkyl radicals and carbon dioxide.

Two-bond cleavage: This pathway involves the simultaneous breaking of the O-O bond and one of the C-O bonds, directly yielding an alkyl radical, an alkoxycarbonyl radical, and a molecule of carbon dioxide.

The choice between these pathways is influenced by the nature of the alkyl group. For peroxydicarbonates with electron-donating R groups, both one-bond and two-bond cleavage mechanisms are considered favorable. In contrast, for those with electron-withdrawing groups, the two-bond cleavage pathway is often the dominant one. nih.gov

The energetics of these reactions, including activation energies and reaction enthalpies, can be calculated to predict the most likely decomposition route. For instance, the activation energy for the decomposition of similar peroxides can be determined using methods like the Flynn–Wall–Ozawa and ASTM E698-16 kinetic methods from experimental data, which can then be compared with computationally derived values. researchgate.netsci-hub.se

Detailed quantum chemical calculations can also elucidate the electronic structure of the molecule, including bond lengths, bond angles, and atomic charges. This information is crucial for understanding the reactivity of the peroxide. For example, the nucleophilic attack on peroxides by other species can be rationalized by examining the calculated atomic charges on the carbonyl and olefinic carbons. nih.gov

Below is a hypothetical data table summarizing typical bond lengths and calculated activation energies for the decomposition of a generic dialkyl peroxydicarbonate, based on the findings for similar compounds.

| Parameter | Value | Computational Method |

| O-O Bond Length | ~1.45 Å | DFT (B3LYP) |

| C=O Bond Length | ~1.20 Å | DFT (B3LYP) |

| C-O (carbonate) Bond Length | ~1.35 Å | DFT (B3LYP) |

| Activation Energy (One-bond cleavage) | 25 - 35 kcal/mol | MP2/DFT |

| Activation Energy (Two-bond cleavage) | 30 - 40 kcal/mol | MP2/DFT |

Note: This table represents typical values for dialkyl peroxydicarbonates and is intended for illustrative purposes. Specific values for Bis(2-ethylhexyl) peroxycarbonate would require dedicated calculations.

Molecular Dynamics Simulations of Thermal Decomposition Events

While quantum chemical calculations provide a static picture of the reaction energetics, molecular dynamics (MD) simulations offer a dynamic view of the thermal decomposition process. By simulating the motion of atoms over time, MD can capture the sequence of events leading to bond cleavage and the subsequent behavior of the resulting radical fragments.

In a typical MD simulation of the thermal decomposition of this compound, a system of multiple peroxide molecules, often in a solvent, would be constructed. The temperature of the system would be elevated to simulate the conditions under which decomposition occurs. The simulations would track the trajectories of all atoms, allowing for the observation of:

The initial bond-breaking events, confirming whether the O-O bond cleaves first or if a concerted mechanism is at play.

The rate of decomposition at different temperatures, which can be used to determine the half-life of the initiator.

The diffusion and interaction of the newly formed radicals with each other and with the surrounding solvent molecules.

The conformational changes in the 2-ethylhexyl groups and their influence on the decomposition process.

Reactive force fields are often employed in these simulations to allow for the dynamic breaking and forming of chemical bonds. The major decomposition products identified from experimental studies, such as carbon dioxide and 2-ethylhexanol, can be confirmed and their formation pathways visualized through MD simulations. researchgate.net

A hypothetical data table illustrating the types of information that can be extracted from MD simulations is presented below.

| Simulation Parameter | Observation |

| Simulation Temperature | 320 K - 400 K |

| Decomposition Onset Temperature | ~313 K (40 °C) |

| Primary Decomposition Products | 2-ethylhexyloxycarbonyl radicals, CO2 |

| Secondary Radical Species | 2-ethylhexyl radicals |

| Radical Diffusion Coefficient | Dependent on solvent and temperature |

Note: This table is illustrative and based on the expected behavior of organic peroxides. Specific results for this compound would require dedicated MD simulations.

Computational Modeling of Radical Reaction Networks and Efficiencies

Kinetic modeling, often coupled with data from quantum chemical calculations, can be used to construct a detailed reaction scheme that includes all significant elementary reactions. This network would encompass:

Initiation: The primary decomposition of the peroxydicarbonate.

Propagation: The reaction of the generated radicals with monomer units to start polymer chains.

Termination: The combination or disproportionation of radicals, leading to the cessation of chain growth.

Transfer reactions: The transfer of the radical center to a monomer, solvent, or another polymer chain.

Computational models can also explore the influence of various factors on the radical reaction network, such as the initiator concentration, temperature, and the presence of inhibitors or chain transfer agents. This allows for the optimization of polymerization conditions to achieve desired polymer properties.

A summary of the types of parameters used and obtained in computational modeling of radical reaction networks is given in the table below.

| Input Parameter | Calculated/Predicted Outcome |

| Initiator Decomposition Rate Constant | Radical Concentration Profile |

| Monomer Concentration | Polymerization Rate |

| Propagation Rate Constant | Initiator Efficiency |

| Termination Rate Constant | Molecular Weight Distribution |

Note: This table outlines the general inputs and outputs of kinetic modeling for radical polymerization.

Q & A

Q. What are the critical safety protocols for handling Bis(2-ethylhexyl) peroxycarbonate in laboratory settings?

this compound is a peroxide-forming compound, requiring stringent safety measures. Key practices include:

- Labeling containers with dates of receipt, opening, and discard, along with periodic peroxide test results .

- Storing in airtight, light-resistant containers under inert gas (e.g., nitrogen) to minimize decomposition .

- Avoiding contact with oxidizers or reducing agents, as incompatibilities may trigger hazardous reactions .

- Using personal protective equipment (PPE), including neoprene gloves and chemical-resistant goggles, during handling .

Q. How can researchers mitigate risks of unintended decomposition during synthesis or storage?

Decomposition risks arise from heat, light, or contamination. Methodological strategies include:

- Conducting small-scale stability tests under controlled conditions (e.g., 25°C, dark) to establish safe storage durations .

- Implementing inert atmosphere techniques (e.g., Schlenk lines) during synthesis to exclude oxygen and moisture .

- Monitoring peroxide concentration via iodometric titration or FTIR spectroscopy at regular intervals .

Advanced Research Questions

Q. What experimental designs are recommended for studying the thermal decomposition kinetics of this compound?

Advanced kinetic studies require:

- Differential scanning calorimetry (DSC) to determine activation energy () and pre-exponential factors () under non-isothermal conditions .

- Isothermal thermogravimetric analysis (TGA) to model decomposition pathways and identify autocatalytic behavior .

- Statistical tools (e.g., ASTM E698 method) to analyze data reproducibility and validate Arrhenius parameters .

Q. How can computational modeling enhance the understanding of this compound’s reactivity?

Density functional theory (DFT) or molecular dynamics simulations can:

Q. What analytical techniques resolve contradictions in reported decomposition rates across studies?

Discrepancies often arise from impurities or methodological variability. Solutions include:

- Standardizing purity verification via HPLC or GC-MS to exclude confounding factors .

- Cross-referencing kinetic data with structurally analogous peroxides (e.g., tert-butyl derivatives) to identify trends .

- Applying multivariate regression to isolate variables (e.g., temperature, solvent polarity) affecting decomposition .

Methodological Guidelines

Q. How should researchers design experiments to evaluate environmental impacts of this compound?

Ecotoxicity assessments require:

- Aquatic toxicity testing using Daphnia magna or algae to determine LC₅₀ values, adhering to OECD Test Guidelines .

- Soil biodegradation studies under aerobic/anaerobic conditions to quantify half-lives and metabolite profiles .

- Computational tools (e.g., EPI Suite) to model bioaccumulation potential and prioritize mitigation strategies .

Q. What strategies optimize synthetic yields of this compound while minimizing hazards?

High-yield, low-risk synthesis involves:

- Stepwise addition of precursors (e.g., 2-ethylhexanol and peroxydicarbonate derivatives) under cryogenic conditions to control exothermicity .

- Real-time monitoring via in-situ FTIR to track reaction progress and terminate before side reactions dominate .

- Microreactor technology to enhance heat/mass transfer and reduce batch-scale hazards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.